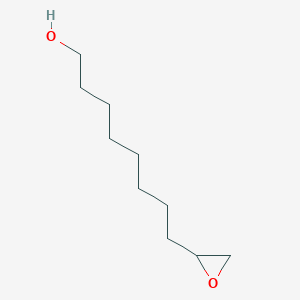
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of neurological disorders.
Mécanisme D'action
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid functions as a non-transportable substrate for glutamate transporters, binding to the transporter and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity. 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to selectively inhibit EAAT1 and EAAT2, which are responsible for the majority of glutamate uptake in the brain.
Biochemical and Physiological Effects
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to have significant effects on glutamate signaling in the brain. Inhibition of EAAT1 and EAAT2 leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity. This excitotoxicity has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has several advantages as a research tool. It is a potent and selective inhibitor of glutamate transporters, allowing for precise manipulation of glutamate signaling in the brain. Additionally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid is stable and can be easily synthesized in large quantities.
However, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid also has several limitations. It is a non-transportable substrate for glutamate transporters, meaning that it does not accurately reflect the physiological function of these transporters. Additionally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has significant potential for future research in the field of neurological disorders. One possible direction is the development of more selective and potent inhibitors of glutamate transporters, which could lead to the development of novel therapeutics for various neurological disorders. Additionally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid could be used to study the role of glutamate transporters in various animal models of neurological disorders, providing insight into the underlying mechanisms of these disorders. Finally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid could be used in combination with other compounds to study the complex interactions between glutamate signaling and other neurotransmitter systems.
Méthodes De Synthèse
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid is a synthetic compound that is typically produced through a multi-step synthesis process. The synthesis begins with the reaction of 4,4,4-trifluorobutylamine with ethyl oxalyl chloride to form ethyl 4,4,4-trifluorobutylcarbamate. This intermediate is then reacted with ethylene glycol to produce 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid.
Applications De Recherche Scientifique
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been widely used in scientific research as a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transport is critical for maintaining normal brain function. 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to selectively inhibit the glutamate transporter EAAT1, which is primarily expressed in astrocytes, and EAAT2, which is primarily expressed in neurons. This inhibition leads to an increase in extracellular glutamate levels and can be used to study the role of glutamate transporters in various neurological disorders.
Propriétés
IUPAC Name |
5-(4,4,4-trifluorobutylcarbamoyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO4/c11-10(12,13)4-1-5-14-8(15)6-2-3-7(18-6)9(16)17/h6-7H,1-5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGLGWDVHGOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)NCCCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)
![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)



![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)